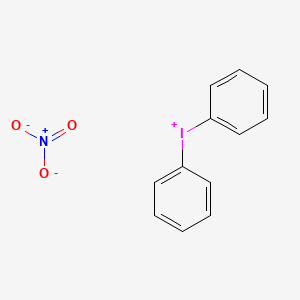

Diphenyliodonium nitrate

描述

Contextualization within Hypervalent Iodine Chemistry

Diphenyliodonium (B167342) nitrate (B79036) is a prime example of a hypervalent iodine(III) compound. acs.org Hypervalent iodine chemistry involves organic and inorganic compounds where an iodine atom formally possesses more than the eight electrons in its valence shell required by the octet rule. wikipedia.org These compounds, often referred to as iodanes, are categorized based on the number of valence electrons around the central iodine atom and the number of ligands attached to it. princeton.edu

The reactivity of hypervalent iodine compounds like diphenyliodonium nitrate stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the phenyliodonio group. acs.orgprinceton.edu This makes them potent oxidizing agents and efficient electrophiles, capable of participating in a variety of chemical reactions. wikipedia.org The reactions involving hypervalent iodine reagents are often discussed in terms similar to transition metal chemistry, involving processes like ligand exchange, reductive elimination, and oxidative addition. acs.orgacs.org

Significance of Diaryliodonium Salts in Modern Synthetic Strategies

Diaryliodonium salts, including this compound, are highly significant in modern synthetic chemistry due to their role as effective arylating agents. acs.orgdiva-portal.org They provide a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. wikipedia.orgdiva-portal.org These salts can transfer an aryl group to a wide range of nucleophiles under relatively mild conditions. diva-portal.orgdiva-portal.org

The versatility of diaryliodonium salts is further highlighted by their application as photoinitiators in polymerization processes and in the generation of reactive intermediates like benzynes. chemimpex.comorgsyn.org Their ability to facilitate reactions without the need for transition metal catalysts is a particularly attractive feature, aligning with the principles of green chemistry by reducing reliance on potentially toxic heavy metals. acs.orgdiva-portal.org

Historical Development and Evolution of this compound Research

The field of hypervalent iodine chemistry dates back to 1886 with the preparation of the first polyvalent organic iodine compound, (dichloroiodo)benzene, by the German chemist C. Willgerodt. princeton.edu However, a significant resurgence of interest in these compounds has occurred in more recent decades. princeton.edu This renewed focus has been driven by their low toxicity compared to heavy metal reagents with similar reactivity, the mild reaction conditions they often require, and the commercial availability of key precursors. princeton.edu

Early research into diaryliodonium salts laid the groundwork for their synthetic applications. For instance, a 1939 study published in the Journal of the American Chemical Society investigated the nitration of this compound. acs.org Over the years, research has expanded to develop more efficient and general methods for the synthesis of diaryliodonium salts, including one-pot procedures that improve their accessibility for a broader range of applications. orgsyn.orgorganic-chemistry.org The development of cyclic diaryliodonium salts has further broadened the scope of their use in synthesizing complex molecular architectures. rsc.org

Scope and Contributions of this compound in Contemporary Chemistry

In contemporary chemistry, this compound continues to be a valuable tool with a wide range of applications. It is extensively used as a cationic photoinitiator and a photoacid generator (PAG). chemicalbook.comscientificlabs.ie Upon irradiation, it undergoes photolysis, a property that is exploited in the lithographic formation of UV-reactive polymers and in the fabrication of microelectronic devices. chemicalbook.comchemimpex.comscientificlabs.ie

Furthermore, this compound serves as a versatile reagent in organic synthesis, facilitating various arylation reactions. nih.govbeilstein-journals.org Research has demonstrated its utility in the C-H arylation of heterocycles and in the synthesis of biologically active molecules. nih.gov The counter-anion, in this case, nitrate, has been shown to influence the reactivity of the diphenyliodonium cation in these transformations. nih.govresearchgate.net The compound's stability in solid form makes it a safer alternative to other highly reactive electrophiles. solubilityofthings.com Its ongoing exploration in areas like materials science and sustainable chemistry underscores its continued importance in advancing chemical research. chemimpex.comsolubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀INO₃ | chemimpex.comsolubilityofthings.comsigmaaldrich.com |

| Molecular Weight | 343.12 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | White to greyish fine crystalline powder | chemicalbook.comchemimpex.com |

| Melting Point | 150-154 °C (lit.) | chemicalbook.comchemimpex.comsigmaaldrich.com |

| Solubility | Limited solubility in water; soluble in organic solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and methanol. | solubilityofthings.com |

| CAS Number | 722-56-5 | chemicalbook.comchemimpex.comsigmaaldrich.com |

属性

IUPAC Name |

diphenyliodanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZCVYWWRJDZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00222528 | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-56-5 | |

| Record name | Iodonium, diphenyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyliodonium Nitrate

Classical Preparation Routes

Traditional methods for synthesizing diphenyliodonium (B167342) salts are well-established, typically involving the oxidation of an iodine-containing precursor followed by coupling with an aromatic compound.

The formation of the diphenyliodonium cation often begins with the oxidation of an aryl iodide to a hypervalent iodine(III) species. acs.org This activated intermediate is then coupled with an arene. A common approach involves the reaction of iodobenzene (B50100) with benzene (B151609) in the presence of a strong oxidizing agent.

Various oxidants and reaction conditions have been explored for this purpose. Early methods employed oxidants like potassium persulfate (K₂S₂O₈) or chromium trioxide (CrO₃) in acidic media. For instance, the oxidation of iodobenzene with K₂S₂O₈ in the presence of benzene can yield the diphenyliodonium cation, which is then precipitated with a suitable anion. Another strategy involves the pre-synthesis of an iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), which is then reacted with benzene in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH).

A more direct, one-pot method involves the reaction of elemental iodine and benzene directly, using an oxidant like K₂S₂O₈ in an acidic environment, though this may require longer reaction times.

Table 1: Examples of Oxidation-Coupling Reactions for Diphenyliodonium Cation Synthesis

| Iodine Source | Arene | Oxidant / Acid System | Product (Anion) | Yield | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Benzene | K₂S₂O₈ / TfOH | Diphenyliodonium triflate | 78% | |

| (Diacetoxyiodo)benzene | Benzene | TfOH | Diphenyliodonium triflate | 85% | |

| Iodine (I₂) | Benzene | K₂S₂O₈ / TfOH | Diphenyliodonium triflate | 71% |

*Yield is for the crude bromide salt prior to anion metathesis.

Once a diphenyliodonium salt with a different counter-anion (such as halide, sulfate, or triflate) has been synthesized, the nitrate (B79036) anion is typically introduced via an anion exchange or metathesis reaction. lookchem.commdpi.com This is a crucial step to obtain the target compound, diphenyliodonium nitrate.

A common and straightforward method for this transformation is the reaction of a diphenyliodonium halide (e.g., chloride, bromide, or iodide) with silver nitrate (AgNO₃). sci-hub.se The reaction is driven by the precipitation of the highly insoluble silver halide (AgCl, AgBr, or AgI), leaving the this compound in solution, from which it can then be isolated.

Another approach involves oxidative anion metathesis. For instance, crude diphenyliodonium halides can be treated with an oxidizing agent in the presence of nitric acid or a nitrate salt to yield the final product. lookchem.commdpi.com Research has shown that treating crude diphenyliodonium iodides and chlorides with an oxidizing system can produce pure this compound in good yields. lookchem.com For the metathesis into nitrates, 50% aqueous acetic acid at 70°C has been used as a solvent. mdpi.com

Table 2: Anion Metathesis Reactions to Form this compound

| Starting Salt | Reagent | Driving Force / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diphenyliodonium halide | Silver nitrate (AgNO₃) | Precipitation of Silver Halide | This compound | Not specified | sci-hub.se |

Oxidation-Coupling Approaches utilizing Iodine and Arenes

Electrochemical Synthesis Pathways

Electrochemical methods offer a modern alternative to the use of chemical oxidants for the synthesis of diaryliodonium salts. rsc.org These pathways involve the anodic oxidation of iodoarenes or a mixture of iodoarenes and arenes in an electrolysis cell. rsc.org This approach is noted for being atom-efficient and for not generating waste from chemical oxidants. rsc.org

In a typical setup, the electrolysis of iodobenzene and benzene is carried out in an undivided cell. rsc.org The reaction proceeds smoothly under constant current in a solvent mixture such as acetonitrile (B52724) (MeCN), 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and trifluoromethanesulfonic acid (TfOH), which also serves as the electrolyte, avoiding the need for additional supporting electrolyte salts. rsc.org The yield can be optimized by adjusting the relative amounts of the arene component; for example, increasing the equivalents of benzene relative to iodobenzene improves the yield of the diphenyliodonium salt. rsc.org Following the electrochemical synthesis of the diphenyliodonium cation with a counter-anion like triflate, an anion metathesis step as described previously would be necessary to obtain this compound.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. In the context of diphenyliodonium salt synthesis, electrochemical methods are considered a significant step toward greener processes. rsc.org By replacing stoichiometric chemical oxidants (such as chromium or persulfate salts) with electricity, the generation of chemical waste is substantially reduced. rsc.orgresearchgate.net

Furthermore, the development of catalytic protocols using hypervalent iodine reagents is another area of green chemistry. acs.org While the synthesis of the reagent itself still requires an oxidative step, using it catalytically in subsequent reactions minimizes waste. Research has also focused on developing recyclable mediators for these reactions. researchgate.net The use of hypervalent iodine compounds is often presented as a "green" alternative to reactions that would otherwise use heavy metal-based oxidants. acs.org

Purification and Isolation Techniques for Research Applications

The final purity of this compound is critical for its applications, particularly in research settings such as polymer chemistry and organic synthesis. chemimpex.comfrontiersin.org After synthesis and anion metathesis, the crude product must be purified.

Common purification techniques include recrystallization and washing. frontiersin.orgorgsyn.org The choice of solvent for recrystallization is key to obtaining high-purity crystals. This compound is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol, but has limited solubility in water. solubilityofthings.com This solubility profile can be exploited for purification. For example, after synthesis in an aqueous or mixed-solvent system, the product might be precipitated or crystallized, followed by washing with a solvent in which the impurities are soluble but the product is not.

In procedures detailed for the synthesis of related compounds, crude products are often washed with water to remove inorganic salts and acids, and then with a non-polar organic solvent like carbon tetrachloride or diethyl ether to remove unreacted starting materials. mdpi.comorgsyn.org The final product is typically a white to tan crystalline powder. chemimpex.comadipogen.com For research-grade material, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are used to confirm purity and structure.

Mechanistic Investigations of Diphenyliodonium Nitrate Reactivity

Photolytic Decomposition Mechanisms

Upon exposure to light, particularly UV irradiation, diphenyliodonium (B167342) nitrate (B79036) undergoes decomposition through several key pathways, including radical generation, acid formation, and electron transfer processes. whiterose.ac.uk

The photolysis of diphenyliodonium salts is a well-established method for generating radical species. The process is initiated by the absorption of light, which leads to the cleavage of the carbon-iodine (C-I) bond. rsc.org Upon excitation, the diphenyliodonium cation can undergo homolytic cleavage to produce a phenyl radical and an iodobenzene (B50100) radical cation, or it can be reduced to form a transient diphenyliodyl radical (Ph₂I•). nih.govacs.org

This diphenyliodyl radical is unstable and rapidly decomposes, yielding a phenyl radical (Ph•) and a molecule of iodobenzene (PhI). nih.gov This can be summarized as:

Excitation/Reduction: Ph₂I⁺ + e⁻ (from sensitizer (B1316253) or direct absorption) → [Ph₂I⁺]* → Ph₂I•

Decomposition: Ph₂I• → Ph• + PhI

These generated phenyl radicals are highly reactive and can initiate subsequent chemical reactions, such as free-radical polymerization. researchgate.net In some systems, particularly those involving photosensitizers, the primary step is an electron transfer from the excited sensitizer to the iodonium (B1229267) salt, which then fragments to produce the initiating radicals. researchgate.net

Diphenyliodonium nitrate is widely utilized as a photoacid generator (PAG). whiterose.ac.uk The generation of acid occurs following the photolytic decomposition of the salt. When irradiated with UV light, especially in the presence of a proton source like water, this compound undergoes hydrolysis, which results in the formation of a strong acid. whiterose.ac.ukcore.ac.uk In the case of this compound, the generated acid is nitric acid (HNO₃). whiterose.ac.uk

Electron transfer is a fundamental process in the photochemistry of diphenyliodonium salts. researchgate.net These reactions can be initiated either by direct excitation of the iodonium salt or, more commonly, through the use of a photosensitizer. researchgate.net In a sensitized system, the photosensitizer absorbs light and is promoted to an excited state. From this excited state, it can transfer an electron to the diphenyliodonium cation, which acts as an electron acceptor. acs.orgresearchgate.net

Studies involving donor-acceptor ion pairs, such as those between diphenyliodonium cations and cyanometallates, show that excitation of ion-pair charge-transfer (IPCT) states leads to very efficient electron transfer, yielding diphenyliodyl radicals and the oxidized donor species. nih.gov The kinetics of electron transfer quenching have also been studied using techniques like fluorescence quenching of polycyclic aromatic hydrocarbons by the diphenyliodonium cation. researchgate.net

Photoacid Generation Processes

Thermal Decomposition Mechanisms

The thermal stability of this compound is a critical parameter, as decomposition can occur at elevated temperatures, leading to different products than those observed in photolysis. ncl.ac.uk

The thermal stability and the resulting decomposition products of diaryliodonium salts are significantly influenced by the nature of the counterion. ncl.ac.uk Studies using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have shown that many diaryliodonium salts decompose at or near their melting points. ncl.ac.uk

For this compound, thermal decomposition is predicted to form phenyl nitrate and iodobenzene. ncl.ac.uk The decomposition temperature is approximately 150-154 °C. fishersci.at TGA experiments show a significant weight loss around 175 °C, corresponding to the loss of both iodobenzene and the decomposing phenyl nitrate. ncl.ac.uk

The counterion's nucleophilicity and volatility play a crucial role. For instance, salts with bromide or tosylate counterions can act as competing nucleophiles at high temperatures. diva-portal.org In contrast, salts with non-coordinating anions like hexafluorophosphate (B91526) or hexafluoroarsenate (B1215188) often exhibit different decomposition pathways and thermal stabilities. ncl.ac.uk The table below summarizes findings from combined DSC-TGA and computational studies on the thermal decomposition of various diphenyliodonium salts. ncl.ac.uk

| Diphenyliodonium Salt | Counterion | Decomposition Temperature (°C) | Primary Decomposition Products | Reference |

|---|---|---|---|---|

| This compound | NO₃⁻ | ~175 | Phenyl nitrate, Iodobenzene | ncl.ac.uk |

| Diphenyliodonium triflate | CF₃SO₃⁻ (OTf) | 188 | Phenyl radical, Iodobenzene | ncl.ac.uk |

| Diphenyliodonium tosylate | CH₃C₆H₄SO₃⁻ (OTs) | 191 | Phenyl 4-methylbenzenesulfonate, Iodobenzene | ncl.ac.uk |

| Diphenyliodonium chloride | Cl⁻ | - | Phenyl radical, Iodobenzene | ncl.ac.uk |

| Diphenyliodonium hexafluorophosphate | PF₆⁻ | - | Fluorobenzene, Iodobenzene | ncl.ac.uk |

Computational studies, often employing Density Functional Theory (DFT), provide significant insight into the mechanisms of thermal decomposition. ncl.ac.uknih.gov These studies help to understand the energetics of different decomposition pathways and predict the products. ncl.ac.uk For diphenyliodonium salts, computational modeling supports a process where the salt decomposes into products like iodobenzene and a phenyl-substituted counterion species (e.g., phenyl nitrate). ncl.ac.uk

DFT calculations have been used to predict the boiling points of decomposition products, which helps in interpreting TGA data. ncl.ac.uk For example, the predicted boiling point of phenyl nitrate formed from this compound is 207 °C. ncl.ac.uk Computational studies also support the ligand coupling mechanism in the reactions of diaryliodonium salts with nucleophiles. nih.gov Furthermore, quantum chemical calculations have been instrumental in re-evaluating key properties like the reduction potential of the diphenyliodonium cation, which is crucial for understanding both thermal and photolytic electron transfer processes. researchgate.net These theoretical models confirm that the decomposition process and product distribution are highly dependent on the properties of the counterion. ncl.ac.uk

Influence of Counterions on Thermal Stability and Decomposition Products

Electrophilic Reactivity of the Diphenyliodonium Moiety

The diphenyliodonium moiety, [Ph₂I]⁺, is a hypervalent iodine(III) compound recognized as a potent electrophilic arylating agent. Its reactivity stems from the electron-deficient nature of the iodine center, which facilitates the transfer of a phenyl group to a wide range of nucleophiles. This process is fundamental to many synthetic applications of diphenyliodonium salts, including this compound. chemodex.comadipogen.com The general mechanism for these arylations involves the attack of a nucleophile on the iodine atom, followed by reductive elimination to form the arylated product and iodobenzene.

The reactions between diaryliodonium salts and nucleophiles typically proceed under transition-metal-free conditions, affording aryl-nucleophile bonds through a ligand coupling mechanism. nih.gov This pathway is distinct from radical processes and is characterized by the direct transfer of the aryl group from the iodine center to the nucleophile. A variety of heteroatom nucleophiles, including those based on oxygen and nitrogen, readily undergo arylation with diphenyliodonium salts. nih.gov For instance, the arylation of aldoximes and ketoximes with diphenyliodonium triflates under basic conditions leads to the exclusive formation of O-arylated products in high yields. nih.gov

| Nucleophile Type | Substrate Example | Product Type | Key Observation |

|---|---|---|---|

| C-Nucleophile | Malonates | Phenylated malonate | Demonstrates C-C bond formation via electrophilic phenylation. chemodex.comadipogen.com |

| S-Nucleophile | Dithiocarboxylates | Phenyl dithiocarboxylate | Highlights electrophilic attack on sulfur nucleophiles. chemodex.comadipogen.com |

| O-Nucleophile | Ketoximes | O-Arylated oxime | Exclusive O-arylation observed under basic conditions. nih.gov |

| N-Nucleophile | Anilines | N-Phenylaniline | Used in copper-catalyzed cross-coupling reactions, but also demonstrates inherent electrophilicity. lookchem.com |

| N-Heterocycle | Purines | N-Phenylpurine | Effective arylation, often catalyzed but relies on the electrophilic nature of the iodonium salt. lookchem.com |

Radical Intermediates in Reactions Mediated by this compound

Beyond its electrophilic character, this compound can participate in reactions involving radical intermediates. These pathways are often initiated by single-electron transfer (SET) from an electron donor to the diphenyliodonium cation. rsc.orgrsc.org This reduction generates a transient iodanyl radical, which can then fragment to produce a phenyl radical and iodobenzene. nih.gov The resulting aryl radicals are highly reactive species capable of engaging in a variety of bond-forming reactions. rsc.org

Mechanistic studies have provided substantial evidence for the involvement of radical pathways. For example, in the double arylation of naphthols, this compound reacts with naphthyl radicals generated from the homolytic fragmentation of a precursor like 1,1′-oxybis(2,2,6,6-tetramethylpiperidine) (TMP₂O). frontiersin.orgnih.gov The reaction proceeds under base-free conditions, where the diaryliodonium salt acts as a donor of an aryl radical. frontiersin.orgnih.gov This constitutes a distinct activation mode compared to the ionic pathway. frontiersin.orgnih.gov Spectroscopic and computational studies, including DFT calculations, have supported a mechanism that begins with the homolysis of TMP₂O to generate a tetramethylpiperidinyl radical (TMP•). frontiersin.orgnih.gov This radical then abstracts a hydrogen atom from the naphthol, creating naphthyl radicals that react with the diphenyliodonium salt. frontiersin.orgnih.gov

The generation of radical intermediates can also be induced by photoredox catalysis. rsc.orgrsc.org Upon irradiation, a photosensitizer in an excited state can transfer an electron to the diphenyliodonium salt, initiating the radical cascade. rsc.org Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments have been employed to confirm the presence of these transient radical species. nih.gov In one study, the involvement of an iodobiphenyl radical intermediate was confirmed by a trapping experiment with TEMPO, which completely shut down the desired reaction and formed a stable TEMPO-adduct. nih.gov

| Entry | TMP₂O (equiv) | Ph₂I(NO₃) (equiv) | Time (h) | Product Yield (%) | Recovered Starting Material (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | 2.5 | 5 | 59 | 7 |

| 2 | 1.5 | 2.5 | 5 | 65 | 3 |

This table presents selected data from a study on the one-pot double arylation of 2-naphthol, illustrating how radical-mediated conditions using this compound lead to the formation of C-/O-arylated products. The reaction relies on the generation of naphthyl radicals by TMP₂O, which then react with the iodonium salt. frontiersin.orgnih.gov

Applications of Diphenyliodonium Nitrate in Polymer Science

Photoinitiation of Polymerization

Photoinitiated polymerization is a process that utilizes light energy to rapidly convert liquid monomers and oligomers into solid polymers. acs.org Diphenyliodonium (B167342) nitrate (B79036) plays a crucial role in this process as a photoacid generator (PAG), which upon photolysis, produces an acid that can initiate polymerization. chemicalbook.comscientificlabs.ie

Diphenyliodonium salts are widely used as photoinitiators for cationic polymerization. nsf.gov Upon irradiation with UV light, diphenyliodonium nitrate undergoes photolysis to generate a Brønsted superacid, which is a strong proton donor. nsf.gov This superacid then initiates the cationic polymerization of various monomers, such as epoxides and vinyl ethers. nsf.govtuwien.at The process is highly efficient and allows for rapid curing times, which is advantageous in many industrial applications. chemimpex.com

Recent research has also explored leveraging hydrogen bond donors (HBDs) to catalyze photoinitiated cationic polymerizations using diphenyliodonium PAGs. nsf.gov The formation of hydrogen bonds between the HBD and the counteranion of the PAG has been shown to accelerate the polymerization rate for a range of anions. nsf.gov This approach expands the scope of usable counteranions in PAGs, including those that form weaker acids and were previously considered inefficient for initiating polymerization. nsf.gov

While primarily known for its role in cationic polymerization, this compound can also be involved in free-radical photopolymerization systems. chemimpex.com Upon exposure to UV light, it can generate free radicals that initiate the polymerization of monomers like acrylates. chemimpex.com This property is valuable in the formulation of high-performance materials where durability and adhesion are critical. chemimpex.com

The mechanism often involves the photochemically induced release of superoxide (B77818) radicals. solubilityofthings.com These radicals can then initiate the chain reaction of polymerization.

Diphenyliodonium salts are frequently used as co-initiators in multi-component photoinitiator systems, particularly in visible-light-sensitive formulations. nih.govresearchgate.net These systems typically consist of a light-absorbing photosensitizer (like a dye), an electron donor (often a tertiary amine), and the iodonium (B1229267) salt. nih.govuiowa.edu

For instance, systems combining a sensitizer (B1316253) like squaraine dye with diphenyliodonium salts have been shown to be effective photoinitiators for the radical polymerization of acrylates under UV-visible light. researchgate.netmdpi.com Similarly, in dental restorative materials, a three-component system of camphorquinone (B77051) (CQ), an amine co-initiator, and a diphenyliodonium salt is widely used. nih.gov

The presence and concentration of this compound significantly influence the kinetics of polymerization and the final properties of the crosslinked polymer. The rate of polymerization is directly affected by the efficiency of the photoinitiation step. In cationic polymerization, the use of diphenyliodonium salts leads to rapid polymerization rates. nsf.gov

In multi-component systems, increasing the concentration of the iodonium salt has been shown to cause a significant increase in the polymerization rate. uiowa.edu Studies on experimental dental infiltrants have shown that the addition of diphenyliodonium hexafluorophosphate (B91526) (a related iodonium salt) can increase the polymerization rate and the degree of conversion, especially in the early stages of the reaction. scielo.br After extended photoactivation, a high degree of conversion (above 80%) can be achieved in these systems. scielo.br

The efficiency of the photoinitiator system also impacts the crosslinking density of the resulting polymer network, which in turn affects its mechanical properties, such as durability and adhesion. chemimpex.com

Table 1: Influence of Diphenyliodonium Hexafluorophosphate (DPI) on Polymerization of Experimental Infiltrants

| Group | Degree of Conversion (DC) at 40s (%) | Maximum Polymerization Rate (Rpmax) |

|---|---|---|

| B-BAG | < 50% | Slower Rate |

| BAG with DPI | Increased DC | Increased Rate |

| Neat | 70.9% - 77.6% | - |

| HAp | 70.9% - 77.6% | Higher Rate |

Data sourced from a study on experimental infiltrants and may not directly reflect the performance of this compound in all systems. scielo.br

Role as a Co-initiator in Multi-component Photoinitiator Systems

Advanced Material Synthesis

The capabilities of this compound as a photoinitiator extend to the fabrication of various advanced materials, most notably in the field of UV-curable coatings and inks.

This compound is a key component in the formulation of UV-curable coatings and inks. chemimpex.comgoogle.com These materials offer significant advantages, including rapid curing times, low energy consumption, and reduced emission of volatile organic compounds. chemimpex.comresearchgate.net

In these formulations, this compound, upon exposure to UV light, initiates the polymerization of monomers and oligomers, transforming the liquid ink or coating into a solid, durable film. chemimpex.commdpi.com This process is crucial in industries such as automotive and electronics for applications requiring high-performance coatings with excellent adhesion. chemimpex.com The compound has been specifically mentioned in patents for UV-curable inks used in impact printing systems like dot matrix printers. google.com

The selection of the photoinitiator is critical as it governs the curing rate. researchgate.net this compound's ability to generate both cationic and radical species makes it a versatile choice for a wide range of UV-curable formulations. chemimpex.com

Development of Adhesives and Resins

This compound and related iodonium salts serve as highly effective cationic photoinitiators in the formulation of advanced adhesives and resins, particularly those that cure upon exposure to ultraviolet (UV) light. chemimpex.comchemimpex.com Their primary function is to initiate or catalyze photopolymerization reactions when exposed to a light source. guidechem.com Upon irradiation, the iodonium salt decomposes, generating reactive species, specifically a Brønsted acid, which initiates the polymerization of monomers, such as epoxides and vinyl ethers. mdpi.comgoogle.comresearchgate.net This process leads to rapid curing times and the formation of a stable, cross-linked polymer network. chemimpex.commdpi.com

The efficiency of diphenyliodonium salts allows for their use in a variety of applications, from industrial coatings to specialized dental adhesives. chemimpex.comnih.govmdpi.com In dental composites and adhesives, photoinitiator systems are crucial for the light-curing process. nih.govnih.gov These systems, often containing an iodonium salt like diphenyliodonium hexafluorophosphate, are mixed with resin monomers such as Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comnih.govmdpi.com The photoinitiator makes up a small but critical percentage of the formulation, typically from 0.1% to 1% by weight. nih.gov The resulting polymers exhibit enhanced mechanical strength and durability, which is essential for the longevity of dental restorations. mdpi.com

Research has explored various resin formulations to optimize properties like degree of conversion and mechanical strength. For instance, studies have investigated the combination of diphenyliodonium salts with other photosensitizers and co-initiators to improve performance under visible light sources. nih.govnih.gov The choice of monomers, such as cycloaliphatic epoxides, is also critical as they show high reactivity in cationic photopolymerization and yield thermosets with excellent adhesion and chemical resistance. mdpi.com

Table 1: Research Findings on Diphenyliodonium Salts in Adhesives and Resins

| Application Area | Resin/Monomer System | Photoinitiator System Component | Key Finding | Reference(s) |

|---|---|---|---|---|

| Dental Adhesives | BisGMA, HEMA, TEGDMA | Diphenyliodonium hexafluorophosphate (DPIHP) | Used as an electron initiator to create durable dentin bonding agents. | mdpi.com |

| Dental Adhesives | BisGMA, HEMA | Diphenyliodonium hexafluorophosphate (DPIHP) | Incorporation of filler materials along with the photoinitiator system improves mechanical properties and bond longevity. | mdpi.com |

| Dental Resins | Dimethacrylate resins | Diphenyliodonium hexafluorophosphate (DPIHP), Camphorquinone (CQ) | Three-component photoinitiator system enables effective polymerization, with final properties influenced by solvent content. | nih.gov |

| UV-Curable Coatings | Cycloaliphatic Epoxides, Glycidyl Monomers | Diaryl-iodonium salts | Act as efficient cationic photoinitiators, providing rapid cure and good solubility in epoxy and vinyl monomers. | photohitech.com |

| Hybrid Photopolymerization | Diglycidyl ether of bisphenol-A epoxy resin (E51), Tripropylene glycol diacrylate (TPGDA) | Diphenyliodonium hexafluorophosphate (IOPF) | Co-initiation with other photoinitiators significantly accelerates the curing rate of epoxy resins under visible light. | researchgate.net |

Photo-patterning of UV-Reactive Polymers and Hydrogels

This compound (DPIN) is widely utilized as a photoacid generator (PAG) for the photolithographic patterning of UV-reactive polymers and hydrogels. guidechem.comalfachemic.comsigmaaldrich.comlookchem.comchemicalbook.com When exposed to UV light, DPIN undergoes photolysis, a reaction that releases protons (H⁺). nih.govacs.org This generated acid can then catalyze reactions within the polymer matrix, such as crosslinking, to create defined patterns. nih.govacs.org This technique offers precise spatial and temporal control over hydrogel formation, which is valuable for creating complex microstructures. researchgate.net

A significant application of this technology is in the fabrication of alginate hydrogels for biomaterials and microfluidics. nih.gov In this process, a precursor solution containing sodium alginate, an insoluble cation salt (like calcium carbonate or barium carbonate), and DPIN is prepared. nih.govacs.org UV irradiation through a mask or via a focused laser beam causes DPIN to release protons. nih.govacs.org The protons react with the carbonate salt, liberating divalent cations (e.g., Ca²⁺ or Ba²⁺) that then crosslink the alginate polymer chains, forming a stable hydrogel only in the illuminated areas. nih.gov This method allows for the rapid and automated fabrication of hydrogels with a spatial resolution determined by the light source, which can be on the order of micrometers. nih.gov

This approach has been used to create various structures, including stepped ramps and other microstructures with variable height, demonstrating its versatility in producing spatially resolved, multicomponent gels. nih.govacs.org The properties of the resulting hydrogels, such as mechanical stiffness and degradation kinetics, can be tuned by adjusting the composition of the precursor solution, including the type and concentration of divalent cation salts. nih.gov

Table 2: Formulations for Photo-patterning of Alginate Hydrogels Using this compound

| Component | Concentration/Type | Function | Reference(s) |

|---|---|---|---|

| Sodium Alginate | 3% (w/v) | Polymer backbone | nih.gov |

| This compound (DPIN) | 0.8% (w/v) | Photoacid Generator | acs.org |

| Cation Source | Calcium Carbonate (CaCO₃), Barium Carbonate (BaCO₃), Magnesium Carbonate (MgCO₃) | Source of crosslinking ions | nih.gov |

| UV Light Source | 355 nm UV Laser | Triggers photolysis of DPIN | nih.gov |

Self-Assembled Polyelectrolytic Structures Formation

This compound plays a key role as a photoacid generator in directing the formation of light-tuned, self-assembled polyelectrolytic structures. alfachemic.comsigmaaldrich.comlookchem.comchemicalbook.com This application leverages the ability of light to trigger chemical changes in a spatially controlled manner, thereby guiding the assembly of charged polymers (polyelectrolytes) into organized superstructures. The process relies on the photolysis of DPIN, which, upon exposure to UV radiation, generates an acid. chemicalbook.com This localized change in pH can alter the electrostatic interactions between polyelectrolyte chains, inducing them to assemble or disassemble in the illuminated regions.

This method provides a powerful tool for creating complex and functional materials from the bottom up. By controlling the pattern of light, it is possible to fabricate intricate, multi-domain structures where different regions have distinct chemical or physical properties. For example, researchers have demonstrated the formation of multidomain gels by using DPIN in combination with other pH-responsive gelators. acs.org In such a system, a primary gel network can be formed, and then a secondary network can be patterned within it by using a mask during UV exposure with DPIN. acs.org This technique yields spatially resolved, multicomponent materials with potential applications in controlled release and advanced biomaterials. acs.org

Role in 3D Printing and Nanopatterning Technologies

This compound and its derivatives are integral components in advanced manufacturing techniques such as 3D printing and nanopatterning. krackeler.comsigmaaldrich.com In these fields, they function as cationic photoinitiators or photoacid generators within photopolymer resins. sigmaaldrich.comgoogle.com Technologies like stereolithography (SLA) and Digital Light Processing (DLP) rely on the precise, layer-by-layer solidification of a liquid resin upon exposure to light. googleapis.comdntb.gov.uanih.gov Diphenyliodonium salts are often included in these resins to initiate the polymerization of monomers like epoxides or acrylates, leading to the creation of a solid, cross-linked structure. google.comgoogle.com

The use of iodonium salts is particularly advantageous for creating materials with high resolution and specific mechanical properties. nih.govnih.gov For example, DPIN has been used in the stereolithographic printing of alginate hydrogels to fabricate degradable biomaterials and microfluidic devices. nih.gov In this context, a UV laser scans the surface of the resin, and the DPIN generates acid only in the targeted spots, causing localized gelation and the formation of the desired 3D object. nih.gov This process can achieve feature sizes on the micrometer scale. nih.gov

In nanopatterning, photoacid generators like DPIN are essential for chemically amplified photoresists. sigmaaldrich.com Exposure to high-energy radiation through a mask causes the PAG to generate a strong acid. sigmaaldrich.com This acid then catalyzes chemical reactions that alter the solubility of the photoresist polymer, allowing for the development of highly detailed patterns used in the fabrication of microelectronic devices. chemimpex.comsigmaaldrich.com

Table 3: Role of Diphenyliodonium Salts in Additive Manufacturing

| Technology | Function of Diphenyliodonium Salt | Monomer/Polymer System | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Stereolithography (SLA) | Photoacid Generator | Sodium Alginate, Cation Salts | Enables printing of degradable, ionically-crosslinked hydrogels for biomaterials. | nih.govgoogleapis.com |

| 3D Printing / Vat Photopolymerization | Cationic Photoinitiator | Acrylate and Epoxy Monomers/Oligomers | Cures resin formulations for creating 3D printed articles with specific thermal and mechanical properties. | mdpi.comgoogle.comgoogle.com |

| Nanopatterning / Photolithography | Photoacid Generator (PAG) | Chemically Amplified Photoresists | Generates acid to catalyze reactions that change polymer solubility, enabling high-resolution patterning for microelectronics. | alfachemic.comsigmaaldrich.com |

| Visible Light 3D Printing | Synergist / Co-initiator | Acrylate-based resins | Accelerates photoinitiation rates in biocompatible inks for bioprinting applications. | nih.gov |

Applications of Diphenyliodonium Nitrate in Organic Synthesis

Aryl Transfer Reactions

Diphenyliodonium (B167342) nitrate (B79036) is widely recognized for its capacity to transfer a phenyl group to various substrates. This reactivity is harnessed in several key synthetic methodologies, including the electrophilic arylation of nucleophiles, the formation of carbon-carbon bonds, and double arylation protocols.

Electrophilic Arylation of Nucleophilic Substrates

Diphenyliodonium nitrate is an effective reagent for the arylation of a diverse range of nucleophiles. acs.org This process involves the transfer of a phenyl group from the iodonium (B1229267) salt to a nucleophilic atom, such as oxygen, nitrogen, or sulfur. These reactions are typically performed under metal-free conditions, offering an advantage in terms of product purity and environmental considerations. diva-portal.org

The arylation of oxygen nucleophiles, such as phenols and carboxylic acids, proceeds efficiently in the presence of a base to yield diaryl ethers and phenyl esters, respectively. acs.orgnih.gov Research has demonstrated the successful O-arylation of various phenol (B47542) derivatives using diaryliodonium salts, highlighting the broad applicability of this method. nih.gov

Nitrogen nucleophiles, including amines and amides, can also be arylated using this compound. diva-portal.org The N-arylation of aliphatic amines has been achieved under mild conditions, accommodating a wide variety of amine structures. diva-portal.org This methodology has been extended to the arylation of amino acid derivatives, providing access to valuable compounds without compromising their stereochemical integrity. diva-portal.orgnih.gov

The arylation of sulfur-containing nucleophiles, such as thioamides, has also been explored, leading to the formation of thioimidates. diva-portal.org This reaction showcases the versatility of this compound in forming carbon-heteroatom bonds with various nucleophilic species.

Table 1: Examples of Electrophilic Arylation using Diphenyliodonium Salts

| Nucleophile | Product Type | Reference |

|---|---|---|

| Phenols | Diaryl ethers | acs.orgnih.gov |

| Carboxylic acids | Phenyl esters | acs.org |

| Aliphatic amines | N-arylamines | diva-portal.org |

| Amino acid derivatives | N-arylamino acid esters | diva-portal.orgnih.gov |

| Thioamides | Thioimidates | diva-portal.org |

C-C Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound has emerged as a valuable tool in this domain. solubilityofthings.com It participates in various cross-coupling reactions, often catalyzed by transition metals like palladium, to construct new C-C bonds. csic.es

One notable application is in Suzuki-Miyaura coupling reactions, where it can serve as an electrophilic partner to couple with organoboron compounds. libretexts.org This reaction is a powerful method for creating biaryl structures, which are prevalent in many pharmaceuticals and functional materials.

Furthermore, diphenyliodonium salts have been utilized in Heck-type reactions. The mechanism generally involves the oxidative addition of the iodonium salt to a low-valent metal catalyst, followed by insertion of an alkene and subsequent reductive elimination to afford the arylated alkene.

Recent advancements have also focused on developing metal-free C-C bond-forming reactions using diaryliodonium salts. These methods often proceed through radical or polar pathways, providing alternative strategies for constructing complex organic molecules. acs.org

Double Arylation Protocols

In certain contexts, this compound can participate in double arylation reactions, where two aryl groups are introduced into a single substrate molecule. A notable example is the double arylation of naphthols. frontiersin.orgresearchgate.net

Initial studies on the reaction of 2-naphthol (B1666908) with this compound in the presence of a base showed the formation of both C-arylated and C,O-diarylated products. nih.govfrontiersin.org By carefully selecting the reaction conditions, including the solvent and the counter-ion of the iodonium salt, the selectivity towards double arylation can be controlled. For instance, using diphenyliodonium triflate has been shown to be effective for this transformation. nih.govfrontiersin.org

The mechanism of this double arylation is proposed to involve a sequence of C-arylation followed by O-arylation. researchgate.net This one-pot procedure provides an efficient route to complex polycyclic aromatic compounds.

Table 2: Optimization of the Double Arylation of 2-Naphthol

| Diphenyliodonium Salt | Base | Solvent | Temperature (°C) | C-Arylation Yield (%) | C,O-Diarylation Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | K₂CO₃ | DMF | 23 | 20 | 8 | nih.govfrontiersin.org |

Oxidative Transformations

Beyond its role as an arylating agent, this compound also functions as an oxidizing agent in various organic transformations. Its oxidative capacity is central to its application in the oxidation of organic substrates and its catalytic role in certain coupling reactions.

Oxidation of Organic Substrates

This compound can act as an oxidant for a range of organic functional groups. For example, it can be used for the oxidation of alcohols to aldehydes or ketones. The reaction mechanism is believed to involve the formation of an alkoxyiodonium intermediate, which then undergoes elimination to yield the oxidized product.

Similarly, sulfides can be oxidized to sulfoxides using diphenyliodonium salts. This transformation is valuable in the synthesis of various sulfur-containing compounds.

The formation of alkyl nitrates from the oxidation of volatile organic compounds is another area where nitrate-containing oxidants play a role, highlighting the broader context of nitrate-mediated oxidations in atmospheric and synthetic chemistry. copernicus.org

Catalytic Roles in Coupling Reactions

In some catalytic cycles, particularly those involving transition metals like palladium, this compound can play a dual role. uni-konstanz.de It can act as both the aryl source and an oxidant to regenerate the active catalytic species. researchgate.net

For instance, in certain palladium-catalyzed C-H activation/arylation reactions, a Pd(0) species is generated after the reductive elimination step that forms the C-C bond. thieme-connect.com An oxidant is required to convert the Pd(0) back to the active Pd(II) state for the next catalytic cycle. This compound can fulfill this role, thereby enabling the catalytic turnover. nih.govresearchgate.net This application is crucial for the development of efficient and atom-economical coupling reactions. csic.esrsc.org

Generation of Reactive Intermediates

This compound serves as a versatile precursor for highly reactive intermediates, namely phenyl radicals and phenyl cations. The specific intermediate generated is largely dependent on the reaction conditions, such as the presence of light, heat, or specific reagents. The ability to selectively generate these species makes this compound a valuable tool in organic synthesis for the formation of new chemical bonds.

Phenyl Radical Generation for Synthetic Applications

The generation of phenyl radicals from diphenyliodonium salts is a key process that enables a variety of synthetic transformations. researchgate.net These radicals can be produced under mild conditions through single-electron transfer (SET) processes, photolysis, or thermolysis. researchgate.net

Photolysis: Upon exposure to UV light, this compound can undergo homolytic cleavage of a carbon-iodine bond to generate a phenyl radical and an iodanyl radical cation. chemimpex.com This method is particularly useful in photoinitiated polymerization and for creating high-performance materials like UV-curable coatings. chemimpex.com

Thermolysis: Heating this compound can also induce its decomposition to form phenyl radicals. Thermal analysis has shown that this compound decomposes at temperatures around 150-154 °C. ncl.ac.ukchemsrc.com This thermal decomposition can be harnessed for synthetic applications, though it may be less controlled than photochemical methods.

Single-Electron Transfer (SET): Phenyl radicals can be generated through SET from a suitable donor to the diphenyliodonium cation. This reduction can be initiated by various species, including metals, photoexcited catalysts, or other radical species. researchgate.netfrontiersin.org For instance, in a one-pot double arylation of naphthols, a tetramethylpiperidinyl radical (TMP•) was used to react with this compound, facilitating the generation of phenyl radicals for subsequent C-C and C-O bond formation. frontiersin.orgnih.gov

A notable application of phenyl radical generation is in the arylation of various substrates. In one study, the reaction between this compound and 2-naphthol was investigated. The process involves the formation of naphthyl radicals which then react with the iodonium salt, which behaves as a donor of aryl radicals. nih.govresearchgate.net This reactivity allows for a one-pot double arylation of naphthols. frontiersin.orgnih.gov

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product Yields (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | DMF | 23 | 1 | C-arylation: 20%, C-/O-diarylation: 8% |

| 2 | TMP₂O (1.2) | DMF | 23 | 5 | C-/O-diarylation: 59% |

| 3 | TMP₂O (1.5) | DMF | 23 | 5 | C-/O-diarylation: 65% |

Pathways to Phenyl Cation Intermediates

While radical pathways are common, this compound can also lead to the formation of phenyl cation (C₆H₅⁺) intermediates, typically through heterolytic cleavage. These electrophilic species are highly reactive and can participate in reactions such as electrophilic aromatic substitution.

The formation of a phenyl cation is often proposed in solvolysis reactions or in the presence of nucleophiles where a heterolytic mechanism is favored. For example, a kinetic study of the reaction between diphenyliodonium ions and chloride ions in hydroxylic solvents suggested that the reaction proceeds through the first-order decomposition of a diphenyliodonium chloride complex. annualreviews.org The solvolysis, on the other hand, appears to involve the attack of the solvent on the free diphenyliodonium cation, which can be considered a pathway involving a phenyl cation-like species. annualreviews.org The nature of the counter-anion and the solvent plays a crucial role in determining whether the decomposition pathway is homolytic (radical) or heterolytic (cationic).

Comparison with Other Diaryliodonium Salts in Specific Synthetic Contexts

The reactivity and utility of this compound are often benchmarked against other diaryliodonium salts, which may feature different counter-anions or aryl group substituents. The choice of salt can significantly impact reaction outcomes, including yield, selectivity, and reaction conditions.

Effect of the Counter-Anion: The counter-anion of a diaryliodonium salt has a pronounced effect on its reactivity. In the C3-arylation of 4-hydroxy-2-pyridones, for instance, diphenyliodonium chloride was found to be more efficient than the corresponding nitrate, hexafluorophosphate (B91526), or tetrafluoroborate (B81430) salts. mdpi.com Thermal stability is also a key differentiator; salts with counter-ions like triflate (TfO⁻) and hexafluorophosphate (PF₆⁻) tend to have higher thermal stability compared to nitrate (NO₃⁻) and chloride (Cl⁻) salts. ncl.ac.uk This can be critical for reactions requiring elevated temperatures.

In the arylation of 2-naphthol, a direct comparison between this compound and diphenyliodonium triflate was made. While both were effective, the reaction conditions and outcomes varied, highlighting the influence of the anion on the reaction pathway and efficiency. frontiersin.orgnih.gov

Effect of Aryl Group Substitution (Symmetrical vs. Unsymmetrical Salts): Diaryliodonium salts can be symmetrical (like this compound) or unsymmetrical (e.g., Aryl(mesityl)iodonium or Aryl(trimethoxyphenyl)iodonium salts). beilstein-journals.orgnih.govacs.org Unsymmetrical salts are designed to selectively transfer one specific aryl group, with the other, typically more sterically hindered or electron-rich group (like mesityl or trimethoxyphenyl), acting as a non-transferable "dummy" ligand. mdpi.combeilstein-journals.org

This selective transfer is a significant advantage over symmetrical salts like this compound, where only one of the two identical phenyl groups is transferred, leading to a lower atom economy as iodobenzene (B50100) is formed as a byproduct. orgsyn.org In metal-free arylations, the selectivity of transfer from unsymmetrical salts is often governed by electronics, with the more electron-deficient arene being transferred. ncl.ac.uk In contrast, for copper-catalyzed reactions, steric factors become more dominant, with the least hindered aryl group being transferred. ncl.ac.uk For example, aryl(trimethoxyphenyl)iodonium salts have been shown to be highly effective for the O-arylation of phenols, demonstrating excellent chemoselectivity. nih.gov

| Diaryliodonium Salt | Counter-Anion | Synthetic Context | Key Observation | Reference |

|---|---|---|---|---|

| Diphenyliodonium Chloride | Cl⁻ | C3-Arylation of 4-hydroxy-2-pyridones | Higher efficiency compared to nitrate, hexafluorophosphate, or tetrafluoroborate salts. | mdpi.com |

| This compound | NO₃⁻ | Double arylation of 2-naphthol | Effective under radical-promoting conditions (TMP₂O). | frontiersin.orgnih.gov |

| Diphenyliodonium Triflate | TfO⁻ | Double arylation of 2-naphthol | Also effective; allows for comparison of anion effect on reactivity. | frontiersin.org |

| Aryl(mesityl)iodonium Salts | Triflate | α-Arylation of nitro and cyano compounds | Mesityl group acts as a non-transferable "dummy" ligand, ensuring selective transfer of the 'Aryl' group. | beilstein-journals.org |

| Aryl(trimethoxyphenyl)iodonium Salts | Acetate/Tosylate | O-Arylation of phenols | Highly reactive and chemoselective for transferring the desired aryl group. | nih.govacs.org |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, and diphenyliodonium (B167342) nitrate (B79036) is no exception. solubilityofthings.comnih.gov Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the compound by providing detailed information about the hydrogen and carbon atoms within its structure. chemicalbook.comnumberanalytics.com

In the ¹H NMR spectrum of a related compound, diphenyliodonium fluoride, the aromatic protons appear as a doublet at approximately 7.819 ppm in deuterated acetonitrile (B52724). core.ac.uk For diphenyliodonium nitrate, the chemical shifts of the protons on the phenyl rings are influenced by the electron-withdrawing nature of the iodonium (B1229267) center. The integration of the proton signals helps in quantifying the number of protons in different environments, which is crucial for structural verification. emerypharma.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. frontiersin.org In a similar compound, bis(4-methoxyphenyl)iodonium hexafluorophosphate (B91526), the carbon atoms of the phenyl rings show distinct signals, with the carbon attached to the iodine atom appearing at a different chemical shift compared to the other aromatic carbons. core.ac.uk This type of data is essential for confirming the connectivity of the atoms within the diphenyliodonium cation. scribd.com

Table 1: Representative NMR Data for Diphenyliodonium Salts This table is based on data for related diphenyliodonium compounds and illustrates the expected regions for ¹H and ¹³C NMR signals.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | Doublet | Aromatic Protons |

| ¹³C | ~103-165 | Singlet | Aromatic Carbons |

Note: Actual chemical shifts can vary depending on the solvent and the specific counter-ion.

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying the products of reactions involving this compound. frontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly useful as it provides highly accurate mass measurements, which can help in determining the elemental composition of the resulting molecules. frontiersin.orgnih.gov

In studies involving arylation reactions where this compound is used as a phenylating agent, MS is employed to identify the newly formed arylated products. frontiersin.orgnih.gov For instance, in the double arylation of naphthols, HRMS with electrospray ionization (ESI) was used to confirm the mass of the arylated products, matching the calculated mass with the experimentally found mass to four decimal places. frontiersin.orgnih.gov

Table 2: Example of HRMS Data for an Arylation Product This table shows an example of how HRMS data is presented to confirm the identity of a reaction product.

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-phenoxy-1,6-diphenylnaphthalene | 373.1592 | 373.1595 |

Source: Adapted from research on arylation reactions. frontiersin.org

Spectroscopic Techniques for Monitoring Reaction Progress (e.g., UV-Vis Spectroscopy in Photopolymerization)

Spectroscopic techniques are crucial for monitoring the progress of chemical reactions in real-time. researchgate.net UV-Visible (UV-Vis) spectroscopy, in particular, is widely used to follow reactions involving this compound, especially in the context of photopolymerization. researchgate.netscispace.com

Diphenyliodonium salts are known to act as photoinitiators, meaning they can initiate a polymerization reaction upon exposure to light. The decomposition of the diphenyliodonium cation can be monitored by observing the changes in the UV-Vis absorption spectrum over time. scispace.com For instance, the consumption of the photoinitiator during the fabrication of waveguide-encoded lattices can be tracked in real-time using in-situ UV-Vis absorbance spectroscopy. researchgate.net

The kinetics of the photolysis of this compound can be determined by plotting the change in absorbance at a specific wavelength against time. nih.govnih.gov This information is vital for understanding the efficiency of the photoinitiation process and for optimizing reaction conditions. nih.gov In some applications, the photolysis of this compound is used to generate an acid, which can then trigger other chemical processes, and the progress of this acid generation can also be followed using pH-sensitive dyes and UV-Vis spectroscopy. researchgate.netwhiterose.ac.uk

Table 3: Application of UV-Vis Spectroscopy in Monitoring Reactions

| Application | Monitored Parameter | Significance |

| Photopolymerization | Decrease in photoinitiator absorbance | Determines the rate of initiation |

| Photoacid Generation | Change in absorbance of a pH indicator | Tracks the progress of acid formation |

Thermal Analysis Techniques (e.g., DSC-TGA) for Decomposition Studies

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the thermal stability and decomposition of this compound. uomustansiriyah.edu.iqslideshare.net These methods provide information about the temperatures at which the compound undergoes physical and chemical changes when heated. uomustansiriyah.edu.iqslideshare.net

TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs and the extent of mass loss. rsc.org For this compound, TGA shows a significant weight loss at around 175 °C. ncl.ac.uk This mass loss is attributed to the decomposition of the compound, which is thought to form products like phenyl nitrate and iodobenzene (B50100). ncl.ac.uk

DSC measures the heat flow into or out of a sample as it is heated, providing information about phase transitions and chemical reactions. slideshare.net The combination of DSC and TGA can give a comprehensive picture of the thermal decomposition process. ncl.ac.uk For instance, the DSC curve for this compound shows thermal events corresponding to the decomposition seen in the TGA curve. ncl.ac.uk This type of analysis is crucial for understanding the thermal behavior of the compound and for determining safe operating temperatures in various applications. researchgate.net

Table 4: Summary of Thermal Analysis Data for this compound

| Technique | Observation | Interpretation |

| TGA | Significant weight loss at ~175 °C | Decomposition of the compound |

| DSC | Thermal events corresponding to TGA | Indicates energy changes during decomposition |

Source: Based on findings from thermal decomposition studies. ncl.ac.uk

Advanced Research Directions and Future Perspectives

Development of Novel Photoinitiator Systems based on Diphenyliodonium (B167342) Nitrate (B79036)

Diphenyliodonium nitrate (DPIN) is recognized as an effective photoacid generator (PAG) and cationic photoinitiator. chemimpex.comscientificlabs.iesigmaaldrich.com Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate species that can initiate polymerization, a process crucial in applications like UV-curable coatings, inks, and adhesives. chemimpex.comscientificlabs.iesolubilityofthings.com Research is actively exploring new photoinitiator systems that leverage the properties of DPIN to enhance efficiency, expand spectral sensitivity, and create more versatile and environmentally friendly materials. chemimpex.comsolubilityofthings.comresearchgate.net

A significant area of research is the development of multi-component photoinitiating systems. These systems often combine DPIN with a photosensitizer, a molecule that absorbs light at a specific wavelength and then transfers energy to the DPIN, causing it to decompose and initiate polymerization. researchgate.netmdpi.com This approach allows for the use of light sources in the visible range, such as LEDs, which are more energy-efficient and safer than traditional UV lamps. researchgate.netmdpi.com For instance, bimolecular systems using 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as visible light photosensitizers for diphenyliodonium salts have shown good reactivity in both UV-A and visible light-induced polymerization. mdpi.comsemanticscholar.org The effectiveness of such systems is dependent on the free energy change (ΔG_ET) of the electron transfer from the photosensitizer to the iodonium (B1229267) salt, which must be negative for the process to be efficient. mdpi.comsemanticscholar.org

Another research frontier is the development of water-soluble photoinitiator systems. wur.nlmdpi.com Traditional photoinitiators often have limited solubility in water, which restricts their use in aqueous formulations like water-borne coatings. Researchers have developed systems using water-compatible cyanine (B1664457) dyes as sensitizers and water-soluble iodonium salts, which can eliminate the need for volatile organic compounds (VOCs) as co-solvents. wur.nl This aligns with the growing demand for more sustainable and environmentally friendly industrial processes.

Furthermore, novel photoinitiator systems incorporating DPIN are being explored for advanced applications like 3D printing. scientificlabs.iescientificlabs.comjustia.com In this field, DPIN can be used in the photopatterning of shape-memory hydrogels. scientificlabs.iescientificlabs.com The ability to precisely control polymerization in three dimensions opens up possibilities for creating complex and functional materials.

Table 1: Examples of Novel Photoinitiator Systems with Diphenyliodonium Salts

| Photosensitizer/Co-initiator | Type of Polymerization | Light Source | Key Finding |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Cationic, Free-Radical, Thiol-ene | UV-A, Visible LED | Efficient photoinitiation through photo-oxidation and photo-reduction pathways. mdpi.comsemanticscholar.org |

| Cyanine Dyes (e.g., Heptamethine cyanine) | Free-Radical | Near-Infrared (NIR) | Enables simultaneous drying and curing of water-borne coatings, reducing VOCs. wur.nl |

| N-vinylcarbazole (N-EC) | Free-Radical | UV-Blue Light | Pre-formation of a ground-state complex between the sensitizer (B1316253) and iodonium salt can enhance the electron transfer rate. researchgate.net |

| Hydrogen Bond Donors (HBD) | Cationic | UV | HBDs can catalyze photoinitiated cationic polymerizations, expanding the range of usable counteranions in PAGs. nsf.gov |

Integration into Catalytic Cycles and Cascade Reactions

The application of this compound and related diaryliodonium salts is expanding beyond their role as photoinitiators into the realm of catalytic cycles and cascade reactions. nih.govmdpi.com These complex, one-pot reaction sequences mimic the efficiency of biological systems by combining multiple transformations, thereby increasing molecular complexity in a single process. mdpi.compkusz.edu.cn Diaryliodonium salts are valued in this context for their ability to act as both an aryl source and an oxidant, facilitating reactions under mild and often metal-free conditions. nih.govbeilstein-journals.org

A key area of investigation is the use of diaryliodonium salts in transition-metal-free arylations. nih.govbeilstein-journals.org These reactions involve the transfer of an aryl group from the iodonium salt to a nucleophile, forming new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org The mechanism often proceeds through a ligand exchange between the nucleophile and the counteranion of the iodonium salt, followed by reductive elimination. acs.org This approach provides a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov

Researchers are designing cascade reactions that leverage the reactivity of diaryliodonium salts. For example, a single catalyst system can be designed to perform sequential reactions. In one such concept, an α,β-unsaturated aldehyde can first undergo an enantioselective conjugate addition, and the resulting product can then participate in a second catalytic cycle involving enamine activation for a subsequent reaction with an electrophile. pkusz.edu.cn While not specifically detailing this compound, this illustrates the principle of integrating different catalytic cycles.

Furthermore, the integration of diaryliodonium salt chemistry with other catalytic processes is being explored. For instance, combining the photolytic properties of these salts with other catalysts could lead to novel light-driven cascade reactions. The acid generated from the photolysis of this compound could be used to catalyze a subsequent reaction step in a one-pot sequence. scientificlabs.ie

Table 2: Selected Cascade Reactions Involving Diaryliodonium Salts

| Reaction Type | Catalyst System | Key Transformation | Significance |

| Double Arylation of Naphthols | TMP₂O/Ph₂IOTf | C- and O-arylation | One-pot synthesis of diarylated naphthols. frontiersin.org |

| Olefin Hydroamination | Imidazolidinone catalysts | Enantioselective hydroamination | Demonstrates the potential for combining distinct catalytic cycles. princeton.edu |

| C(sp³)-H Arylation | Base (e.g., K₂CO₃ or t-BuOK) | Arylation of α-nitro and α-cyano compounds | Efficient C-C bond formation under metal-free conditions. beilstein-journals.org |

| N-Arylation of Azoles | Base | Regioselective N-arylation | High-yield synthesis of N-arylated triazoles. beilstein-journals.org |

Exploration of this compound in Materials Science Beyond Polymers

The utility of this compound is being investigated in various areas of materials science beyond its traditional application in polymer chemistry. chemimpex.comnih.gov Its ability to act as a photoacid generator upon UV irradiation is being harnessed to create novel functional materials and to modify material surfaces. scientificlabs.ienih.gov

One promising application is in the development of "smart" materials, such as supramolecular gels. nih.govrsc.org this compound can be used to trigger the formation of these gels in a spatially controlled manner. nih.govrsc.org For example, by using a photomask, specific regions of a solution containing the gel precursors and DPIN can be exposed to UV light. The resulting localized drop in pH can trigger the self-assembly of the gel network, allowing for the creation of patterned materials. nih.govrsc.org This technique has been used to create multi-component gels with excellent spatial resolution. rsc.org

Another area of interest is the creation of hybrid materials. Researchers have developed dual-network hybrid gels composed of a low-molecular-weight gelator and a polymer like calcium alginate. nih.gov In these systems, this compound acts as a photoacid to lower the pH upon irradiation, which in turn causes the release of calcium ions from calcium carbonate. These ions then cross-link the alginate polymer chains, forming the second network of the gel. nih.gov This method allows for the fabrication of complex, patterned hybrid materials. nih.gov

This compound is also being explored for its potential in creating photocatalytic indicator inks. researchgate.net These inks can be used to assess the activity of photocatalytic surfaces, such as those on self-cleaning glass or tiles. The ink contains DPIN and a pH-sensitive dye. When the ink is applied to an active photocatalytic surface and exposed to light, the DPIN decomposes, releasing acid that protonates the dye and causes a color change, thus indicating the surface's photocatalytic activity. researchgate.net

Computational Chemistry Insights into Reaction Mechanisms and Design

Computational chemistry, particularly Density Functional Theory (DFT), is providing valuable insights into the reaction mechanisms involving this compound and related diaryliodonium salts. acs.orgnih.govncl.ac.uk These theoretical studies help to elucidate the intricate details of reaction pathways, predict the properties of molecules, and guide the design of new and more efficient chemical processes. acs.orgnih.gov

DFT calculations have been employed to study the photolysis of diaryliodonium salts. ncl.ac.uk These studies can help to understand the decomposition pathways and the nature of the reactive species generated upon irradiation. For example, computational analysis combined with experimental techniques like DSC-TGA can reveal the thermal stability of different iodonium salts and how their decomposition is influenced by the counteranion. ncl.ac.uk

In the context of photosensitized reactions, computational methods are used to calculate the free energy of electron transfer (ΔG_ET) between a photosensitizer and the iodonium salt. mdpi.comsemanticscholar.org This is crucial for predicting the efficiency of a given photosensitizer in initiating polymerization. mdpi.comsemanticscholar.org Theoretical calculations of molecular orbitals can also provide a deeper understanding of the photo-redox behavior of these systems. mdpi.com

Furthermore, DFT studies have been instrumental in elucidating the mechanisms of arylation reactions using diaryliodonium salts. acs.org For instance, the Olofsson group has used DFT to propose a plausible mechanism for the C(sp³)-arylation of active methylene (B1212753) compounds. acs.org Their calculations suggest a pathway involving deprotonation, ligand exchange to form an enolate iodonium intermediate, and subsequent reductive elimination. acs.org Such detailed mechanistic understanding is vital for optimizing reaction conditions and expanding the scope of these transformations.

Computational studies are also aiding in the design of new catalysts and reagents. By modeling the structures and electronic properties of different diaryliodonium salts and their interaction with various substrates, researchers can rationally design new reagents with improved reactivity and selectivity. nih.gov

Table 3: Applications of Computational Chemistry in Diphenyliodonium Salt Research

| Area of Study | Computational Method | Key Insights Gained |

| Thermal Decomposition | DFT, DSC-TGA analysis | Understanding the influence of the counteranion on the stability and decomposition pathway of diaryliodonium salts. ncl.ac.uk |

| Photosensitization | DFT, TD-DFT | Calculation of free energy of electron transfer (ΔG_ET) to predict the efficiency of photosensitizers. Elucidation of photo-redox behavior. mdpi.comsemanticscholar.orgnih.gov |

| Arylation Mechanisms | DFT | Proposing plausible reaction pathways, such as ligand exchange and reductive elimination, for C-C and C-heteroatom bond formation. acs.org |

| Reagent Design | DFT | Guiding the synthesis of new diaryliodonium salts with tailored reactivity and selectivity. nih.gov |